molecular formula C17H16ClN3O B1683962 AT13148 CAS No. 1056901-62-2

AT13148

Número de catálogo: B1683962
Número CAS: 1056901-62-2
Peso molecular: 313.8 g/mol
Clave InChI: IIRWNGPLJQXWFJ-KRWDZBQOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Tipos de reacciones: AT13148 sufre varias reacciones químicas, incluida la inhibición de la fosforilación y la inducción de la apoptosis. Se sabe que inhibe la fosforilación de los sustratos de AKT, la quinasa p70S6, PKA, ROCK y SGK .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y las reacciones de this compound incluyen n-hexano, 2-propanol y dietilamina para la separación enantiomérica . El compuesto también se prueba en varios ensayos bioquímicos para determinar sus efectos inhibidores sobre la actividad de la quinasa .

Productos principales formados: Los productos principales formados a partir de las reacciones que involucran this compound son sustratos fosforilados y no fosforilados de las quinasas diana. El compuesto induce apoptosis en células cancerosas con defectos genéticos clínicamente relevantes .

Comparación Con Compuestos Similares

Compuestos similares: Los compuestos similares a AT13148 incluyen otros inhibidores de la quinasa multi-AGC e inhibidores selectivos de AKT como CCT128930 . Estos compuestos también se dirigen a las quinasas AGC, pero pueden tener diferentes perfiles de selectividad y mecanismos de acción.

Singularidad: This compound es único debido a su capacidad para inhibir simultáneamente múltiples quinasas AGC, lo que puede aumentar la actividad antitumoral y minimizar la resistencia clínica en comparación con la orientación a una sola quinasa . Este enfoque multidiana distingue a this compound de los inhibidores de quinasas más selectivos, lo que lo convierte en un candidato prometedor para la terapia del cáncer.

Actividad Biológica

AT-13148 is a novel oral multi-AGC kinase inhibitor that has demonstrated significant biological activity, particularly in the context of cancer treatment. It primarily targets the AGC kinase family, which plays a crucial role in cell proliferation and survival. This compound has been studied for its anti-tumor effects in various cancer models, showcasing its potential as an effective therapeutic agent.

AT-13148 functions by inhibiting multiple AGC kinases, including AKT and ROCK, which are implicated in cancer cell survival and proliferation. The compound's mechanism is distinct from selective AKT inhibitors, as it does not induce a therapeutically relevant reactivation of AKT through phosphorylation at serine 473. Instead, it leads to significant suppression of AGC activity in tumor cells, contributing to its anti-cancer effects .

Key Findings

  • Inhibition of Cell Proliferation : AT-13148 has been shown to inhibit the proliferation of various cancer cell lines, including gastric cancer cells (HGC27, AGS) and glioblastoma cells (U87), both in vitro and in vivo. The compound induces apoptosis in cancer cells while sparing non-cancerous cells .
  • Impact on Signaling Pathways : The treatment with AT-13148 results in the downregulation of key signaling pathways associated with cancer progression, particularly the PI3K/AKT pathway. This inhibition is linked to decreased expression of proteins such as ITGB1 and NOTCH1, which are critical for tumor growth and metastasis .
  • Tumor Growth Inhibition : In preclinical models, AT-13148 significantly reduced tumor volumes when administered to mice bearing human tumor xenografts. For instance, in a study involving HGC27 tumors, treatment with AT-13148 led to a notable decrease in tumor size compared to control groups .

Study 1: Gastric Cancer

A comprehensive study evaluated the effectiveness of AT-13148 against gastric cancer cell lines. Results indicated that:

  • Cytotoxicity : AT-13148 exhibited potent cytotoxic effects on gastric cancer cells but was non-toxic to normal gastric epithelial cells.
  • Mechanistic Insights : The compound suppressed the activation of multiple AGC kinases and induced apoptotic pathways through caspase activation .

Study 2: Glioblastoma

Research focusing on glioblastoma demonstrated that:

  • Cellular Effects : Treatment with AT-13148 reduced the expression of ITGB1 and NOTCH1 by over 90% and 74%, respectively.
  • In Vivo Efficacy : In mouse models, AT-13148 significantly inhibited both the proliferation and invasion of transplanted glioblastoma tumors .

Table 1: Summary of Biological Activity of AT-13148

Cancer TypeCell Lines StudiedKey FindingsReference
Gastric CancerHGC27, AGSPotent cytotoxicity; induces apoptosis
GlioblastomaU87Downregulates ITGB1 and NOTCH1; inhibits tumor growth
MelanomaVariousAntimetastatic properties; blocks invasion
Pancreatic CancerVariousInduces cell death; inhibits PI3K signaling

Table 2: Mechanistic Insights into AT-13148 Action

MechanismEffect on Tumor CellsResult
AGC Kinase InhibitionSuppresses cell survivalReduced proliferation
PI3K/AKT Pathway InhibitionInduces apoptosisIncreased cell death
Downregulation of ITGB1/NOTCH1Impairs growth signalingDecreased tumor volume

Propiedades

IUPAC Name

(1S)-2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c18-16-7-5-15(6-8-16)17(22,11-19)14-3-1-12(2-4-14)13-9-20-21-10-13/h1-10,22H,11,19H2,(H,20,21)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRWNGPLJQXWFJ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNN=C2)C(CN)(C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CNN=C2)[C@@](CN)(C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056901-62-2
Record name AT-13148
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1056901622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AT-13148
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A49037RP1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AT-13148
Reactant of Route 2
AT-13148
Reactant of Route 3
AT-13148
Reactant of Route 4
Reactant of Route 4
AT-13148
Reactant of Route 5
AT-13148
Reactant of Route 6
Reactant of Route 6
AT-13148
Customer
Q & A

Q1: What are the primary molecular targets of AT13148?

A1: this compound is an ATP-competitive inhibitor targeting multiple AGC kinases, primarily ROCK1/2 and AKT, but also PKA and p70S6K. [, , , ]

Q2: How does this compound exert its anti-tumor effects?

A2: this compound inhibits the kinase activity of its targets, leading to downstream effects such as:

  • Inhibition of cell proliferation and migration: By targeting ROCK kinases, this compound disrupts the actomyosin cytoskeleton, impacting cell motility and invasion. []
  • Induction of apoptosis: this compound promotes programmed cell death, potentially through the modulation of apoptosis-related genes. [, ]
  • Sensitization to chemotherapy: this compound may enhance the efficacy of existing cancer treatments, such as oxaliplatin in colorectal cancer. []

Q3: Does this compound affect AKT phosphorylation?

A3: While some ATP-competitive AKT inhibitors induce AKT phosphorylation at serine 473 as a reactivation mechanism, this phenomenon is not observed with this compound. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C18H17ClN4O, and its molecular weight is 340.81 g/mol. []

Q5: What is the pharmacokinetic profile of this compound?

A5: Studies in mice indicate that this compound exhibits moderate to low plasma clearance. [] In a phase I clinical trial, a maximum tolerated dose of 180 mg was established. At this dose, the mean Cmax was 400 nmol/L, and the mean AUC was 13,000 nmol/L/hour. []

Q6: What pharmacodynamic markers have been investigated for this compound?

A6: Several pharmacodynamic markers have been assessed, including:

  • AKT signaling: p-AKT, p-S6K, and p-GSK3β levels in tumor biopsies, platelet-rich plasma, and hair follicles. []
  • ROCK signaling: p-cofilin and p-MLC2 levels in tumor biopsies. []
  • PKA signaling: p-VASP levels in tumor biopsies, platelet-rich plasma, and hair follicles. []
  • Gene expression: Microarray studies revealed distinct effects of this compound compared to AKT-selective inhibitors, particularly a predominant impact on apoptosis genes. [, ]

Q7: What in vitro models have been used to assess this compound activity?

A7: this compound demonstrates anti-proliferative activity against various cancer cell lines, including those harboring:

  • PTEN deficiency: PC3 prostate cancer, MES-SA uterine cancer [, ]
  • HER2 amplification: BT474 breast cancer []
  • PIK3CA mutations: BT474 breast cancer []
  • KRAS mutations [, , , ]

Q8: What in vivo models have been used to assess this compound activity?

A8: this compound has shown antitumor activity in various xenograft models:

  • HER2-positive, PIK3CA-mutant BT474 breast cancer []
  • PTEN-deficient PC3 human prostate cancer []
  • PTEN-deficient MES-SA uterine tumor [, ]
  • KPC mouse pancreatic cancer model []
  • Human TKCC5 patient-derived pancreatic tumor cells []

Q9: What resistance mechanisms have been identified for this compound?

A9: In A2780 human ovarian cancer cells, acquired resistance to this compound was associated with increased ERK1/2 phosphorylation, possibly due to the loss of the ERK1/2 phosphatase MKP-3. []

Q10: Does this compound exhibit cross-resistance with other kinase inhibitors?

A10: this compound-resistant A2780 ovarian cancer sub-clones showed cross-resistance to MEK inhibitors (PD-0325901 and selumetinib). []

Q11: What are the known toxicities associated with this compound?

A11: In the phase I clinical trial, dose-limiting toxicities included hypotension, pneumonitis, elevated liver enzymes, and skin rash. [] The most common side effects were fatigue, nausea, headaches, and hypotension. []

Q12: Are there any known biomarkers for predicting this compound efficacy?

A12: While specific biomarkers are not explicitly mentioned in the provided research, the following genetic alterations are associated with this compound sensitivity:

  • PTEN mutations []
  • KIT and PDGFRA amplifications, particularly with KDR co-amplification []
  • VHL mutations in kidney cancer cell lines []

Q13: Have any biomarkers been identified for monitoring this compound treatment response?

A13: Pharmacodynamic markers such as p-GSK3β levels in platelet-rich plasma and p-cofilin levels in tumor biopsies have been used to assess target engagement during this compound treatment. [] Additionally, gene expression profiling may offer insights into the compound's mechanism of action and potential response biomarkers. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.